2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide
Overview
Description
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide is a synthetic organic compound characterized by the presence of chloro, trifluoromethyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide typically involves multiple steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Chlorination: The nitrated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chloro group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination steps, and the employment of more efficient catalysts and reagents for trifluoromethylation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and chloro).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound serves as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
- 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-aminobenzamide
Uniqueness
The presence of both nitro and trifluoromethyl groups in 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide makes it unique compared to its analogs. These groups confer distinct electronic and steric properties, influencing its reactivity and biological activity.
This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N2O3/c15-10-4-1-7(14(17,18)19)5-12(10)20-13(22)9-3-2-8(21(23)24)6-11(9)16/h1-6H,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFIHYHAOBAPJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170919 | |
Record name | 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314022-62-3 | |
Record name | 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314022-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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